2-(Furan-2-ylmethyl)cyclohexan-1-ol
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Overview
Description
2-(Furan-2-ylmethyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . It features a cyclohexanol ring substituted with a furan-2-ylmethyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanol and furan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with furan-2-ylmethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
2-(Furan-2-ylmethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)cyclohexan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)cyclohexan-1-ol: A closely related compound with similar structural features.
Cyclohexanol: Shares the cyclohexanol ring but lacks the furan substitution.
Furan-2-ylmethanol: Contains the furan ring but lacks the cyclohexanol moiety.
Uniqueness
2-(Furan-2-ylmethyl)cyclohexan-1-ol is unique due to its combination of a cyclohexanol ring and a furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7,9,11-12H,1-2,4,6,8H2 |
InChI Key |
ADIFPMJEEIVIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CO2)O |
Origin of Product |
United States |
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